molecular formula C14H10ClF3O B6384421 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261978-65-7

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384421
CAS RN: 1261978-65-7
M. Wt: 286.67 g/mol
InChI Key: ZNXMTUXWQNZROD-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol (95%) is a compound derived from the phenol family, and has been used in a variety of scientific research applications. It has a molecular formula of C9H7ClF3O and a molecular weight of 214.62 g/mol. It is a colorless, volatile liquid with a boiling point of 122°C and a melting point of -46°C. 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol (95%) is soluble in most organic solvents and is relatively stable under normal conditions.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol (95%) is not yet fully understood. However, it is believed to interact with proteins in the body and alter their activity, leading to the desired effects. It is also believed to interact with enzymes, altering their activity and leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol (95%) are not yet fully understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cells and to have antiviral activity.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol (95%) in lab experiments include its relatively low cost, its stability, and its solubility in most organic solvents. However, it is important to note that this compound is volatile and must be handled with care. Additionally, it can be toxic if ingested, and should be handled with appropriate safety precautions.

Future Directions

Some potential future directions for research involving 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol (95%) include the study of its effects on other biochemical and physiological processes, such as the immune system and the cardiovascular system. Additionally, further research could be conducted to determine its potential applications in drug development and the synthesis of other bioactive compounds. Finally, further research could be conducted to understand its mechanism of action in order to optimize its use in scientific research applications.

Synthesis Methods

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol (95%) can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with trifluoroacetic anhydride to form the corresponding trifluoroacetate ester. This ester is then hydrolyzed to produce the desired product.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol (95%) has been used in a variety of scientific research applications, including the synthesis of bioactive compounds and the study of enzyme inhibition. It has also been used in the synthesis of pharmaceuticals and agricultural chemicals, as well as in the study of molecular recognition and molecular recognition systems.

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O/c1-8-12(3-2-4-13(8)15)9-5-10(14(16,17)18)7-11(19)6-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMTUXWQNZROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686628
Record name 3'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol

CAS RN

1261978-65-7
Record name 3'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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